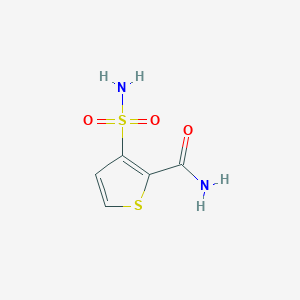

3-Sulfamoylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

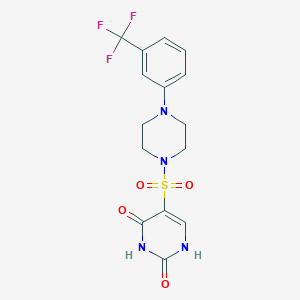

3-Sulfamoylthiophene-2-carboxamide is a chemical compound with the molecular formula C5H6N2O3S2 and a molecular weight of 206.23 . It is used for research purposes .

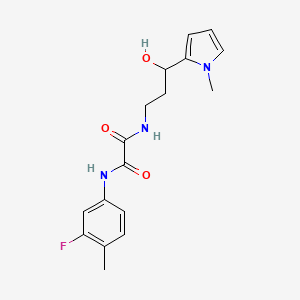

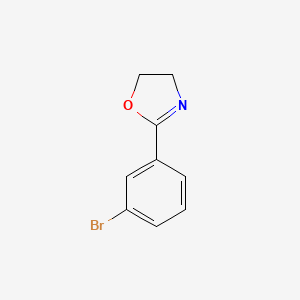

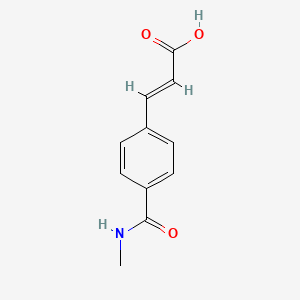

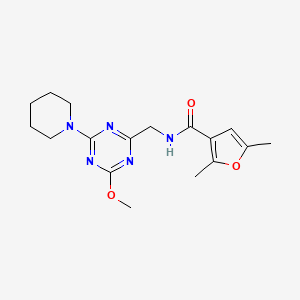

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a sulfamoyl group and a carboxamide group . The exact structure can be confirmed using spectroscopic methods including NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its boiling point and other physical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Detection Method for Tritium-labelled Proteins and Nucleic Acids

A simple method for detecting 3H in polyacrylamide gels through scintillation autography using X-ray film was described, highlighting the application of specific chemical processes in enhancing detection sensitivity for tritium-labelled compounds. This technique, which involves the dehydration of the gel in dimethyl sulphoxide and subsequent exposure to specific chemicals and conditions, demonstrates the significance of chemical modifications in bioanalytical procedures (Bonner & Laskey, 1974).

Conversion in Cobalt(III) Complexes

A study on the conversion of azomethine moiety to carboxamido group at cobalt(III) center in model complexes of Co-containing nitrile hydratase showcased the versatility of 3-Sulfamoylthiophene-2-carboxamide derivatives in modeling enzymatic processes. This research provides insight into the synthetic pathways and mechanisms that mimic the natural enzymatic functions, offering a foundation for understanding the catalytic roles of similar compounds in biochemical systems (Tyler, Olmstead, & Mascharak, 2001).

One-Pot Gewald Synthesis of 2-Aminothiophenes

The one-pot Gewald synthesis of 2-Aminothiophenes from aryl alkyl ketones demonstrates the chemical reactivity and application of This compound in synthesizing heterocyclic compounds. This process underscores the compound's role in facilitating complex chemical reactions, contributing to the development of pharmacologically active molecules with varied structural motifs (Tormyshev et al., 2006).

Insights into Co(III) Containing Nitrile Hydratase Models

Research into the modulation of pKa of metal-bound water via oxidation of thiolato sulfur in model complexes of Co(III) containing nitrile hydratase provided critical insights into the potential effects of cysteine oxidation in Co-nitrile hydratases. This study illustrates the intricate balance between chemical structure and biological function, highlighting how subtle changes in chemical composition can significantly impact enzymatic activity and stability (Tyler, Noveron, Olmstead, & Mascharak, 2003).

Eigenschaften

IUPAC Name |

3-sulfamoylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-5(8)4-3(1-2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWUSTBGGBUYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)

![N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2967466.png)

![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)